Quinolin-2-ylmethanamine

Catalog No.
S612601
CAS No.
5760-20-3
M.F
C10H10N2
M. Wt
158.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinolin-2-ylmethanamine

CAS Number

5760-20-3

Product Name

Quinolin-2-ylmethanamine

IUPAC Name

quinolin-2-ylmethanamine

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

InChI

InChI=1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7,11H2

InChI Key

HGHPGHVNTQSTNM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN

Synonyms

2-aminomethylquinoline, 2-aminomethylquinoline, dihydrochloride

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN

Medicinal Chemistry

  • Antimicrobial activity

    Studies have investigated Quinolin-2-ylmethanamine's potential as an antimicrobial agent. Some derivatives have exhibited activity against various bacteria, including Staphylococcus aureus and Escherichia coli []. Further research is needed to determine its efficacy and potential for development into therapeutic agents.

  • Anticancer properties

    Research suggests that Quinolin-2-ylmethanamine derivatives may possess anticancer properties. Certain derivatives have shown cytotoxicity against various cancer cell lines, including those of breast and lung cancer []. However, more research is required to understand the mechanisms of action and potential for clinical development.

Material Science

  • Organic light-emitting diodes (OLEDs)

    Quinolin-2-ylmethanamine derivatives have been explored as potential materials for OLEDs due to their ability to emit light when electrically stimulated []. Research is ongoing to optimize their properties for efficient and stable OLED applications.

  • Sensors

    The unique properties of Quinolin-2-ylmethanamine derivatives are being investigated for their potential use in developing sensors for various applications. For example, some derivatives have shown promise in detecting heavy metal ions [].

Quinolin-2-ylmethanamine, also known as 2-aminoquinoline, is an organic compound with the molecular formula C10H10N2C_{10}H_{10}N_2. It features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, with an amino group attached at the second position of the quinoline. This compound is recognized for its potential applications in medicinal chemistry and material science due to its unique structural properties and reactivity.

Typical of amines and heterocyclic compounds. Key reactions include:

  • N-Alkylation: Quinolin-2-ylmethanamine can undergo N-alkylation, where the amino group reacts with alkyl halides to form N-alkyl derivatives.
  • Aromatic Substitution: The presence of the amino group can activate the quinoline ring towards electrophilic aromatic substitution, allowing for the introduction of various substituents.
  • Condensation Reactions: Quinolin-2-ylmethanamine can react with carbonyl compounds to form imines or Schiff bases.

These reactions are fundamental in synthesizing more complex molecules for pharmaceutical applications.

Quinolin-2-ylmethanamine has been studied for its biological activities, particularly in the context of drug development. Research indicates that it exhibits:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Compounds derived from quinolin-2-ylmethanamine have been investigated for their ability to inhibit cancer cell proliferation, particularly through mechanisms involving apoptosis induction and inhibition of specific signaling pathways.

The biological significance of quinolin-2-ylmethanamine positions it as a candidate for further pharmacological exploration.

Several synthesis methods for quinolin-2-ylmethanamine have been reported:

  • One-Pot Reactions: A method involving the condensation of 2-aminoaryl alcohols with aldehydes or ketones under acidic conditions has been established, yielding quinolin derivatives efficiently.
  • Catalytic Approaches: Transition metal-catalyzed reactions, such as those using nickel or cobalt catalysts, facilitate the formation of quinolines from simple starting materials under mild conditions .
  • Dehydrogenative Coupling: Recent advancements include nickel-catalyzed dehydrogenative coupling methods that allow for the synthesis of quinoline derivatives from readily available substrates .

These methods highlight the versatility and efficiency of synthesizing quinolin-2-ylmethanamine and its derivatives.

Quinolin-2-ylmethanamine finds applications in various fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs targeting infectious diseases and cancers.
  • Material Science: Its derivatives are explored for use in organic electronics and photonic devices due to their electronic properties.

The compound's structural characteristics make it valuable in both medicinal chemistry and materials research.

Studies exploring the interactions of quinolin-2-ylmethanamine with biological targets have revealed insights into its mechanism of action. For instance:

  • Protein Binding Studies: Investigations into how quinolin derivatives bind to specific proteins involved in disease pathways provide critical information for drug design.
  • Molecular Docking: Computational studies often predict how quinolin derivatives interact with enzymes or receptors, aiding in optimizing their pharmacological profiles .

These interaction studies are essential for understanding how to enhance the efficacy and selectivity of quinolin-based therapeutics.

Quinolin-2-ylmethanamine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameSimilarityKey Features
4-Methylquinolin-2-ylmethanamine0.90Methyl group at position 4 enhances lipophilicity.
(1H-Indol-2-yl)methanamine0.95Indole ring provides different electronic properties.
(4-Methylquinolin-2-yl)methanamine dihydrochloride0.88Dihydrochloride salt form increases solubility.
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride0.93Pyrrolopyridine structure introduces unique reactivity patterns.

These compounds illustrate variations in substitution patterns that can significantly impact their biological activity and physical properties.

Quinolin-2-ylmethanamine stands out due to its balance between structural complexity and biological activity, making it a compound of interest in ongoing research within medicinal chemistry and related fields.

For Quinoline Derivatives

MethodStarting MaterialsConditionsProduct TypeTypical Yield (%)
Friedländer Synthesis2-Aminobenzaldehyde + Ketone/AldehydeBase catalysis, 100-150°C2,3-Substituted quinolines60-90
Skraup SynthesisAniline + Glycerol + Oxidizing agentH₂SO₄, FeCl₃, 140-170°C2-Substituted quinolines40-80
Doebner-Miller ReactionAniline + α,β-Unsaturated carbonylHCl, ZnCl₂, 100°C2,4-Disubstituted quinolines50-85
Combes SynthesisAniline + β-DiketoneH₂SO₄, reflux2,4-Substituted quinolines45-75

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has emerged as a powerful method for forming carbon-nitrogen bonds in quinoline synthesis, particularly for introducing aminomethyl substituents [6] [8] [11]. This palladium-catalyzed cross-coupling reaction between aryl halides and amines enables the efficient construction of quinolin-2-ylmethanamine derivatives through strategic synthetic planning [8]. The reaction typically employs palladium catalysts such as Pd(dba)₂ with phosphine ligands like BINAP or XantPhos in the presence of strong bases such as cesium carbonate [11].

Recent developments in Buchwald-Hartwig methodology have demonstrated exceptional efficiency in kiloscale applications, with optimized conditions providing up to 80% yield while maintaining low palladium residue levels of 73 ppm [11]. The reaction mechanism involves oxidative addition of the aryl halide to palladium, followed by amine coordination, base-mediated deprotonation, and reductive elimination to form the desired carbon-nitrogen bond [6] [8].

For quinolin-2-ylmethanamine synthesis, this approach can be implemented through two primary strategies: direct amination of 2-haloquinolines with methylamine equivalents, or construction of the quinoline ring system from appropriately functionalized aniline precursors [10]. The choice of ligand system significantly influences the reaction outcome, with bidentate phosphine ligands showing superior performance for primary amine coupling compared to monodentate alternatives [8].

The development of specialized catalyst systems has enabled the coupling of challenging substrates, including base-sensitive quinoline derivatives [11]. Temperature optimization studies have shown that reactions proceed effectively at 100-140°C in solvents such as toluene or tetrahydrofuran, with residence times ranging from 30 minutes to several hours depending on substrate reactivity [8] [11].

Catalytic Asymmetric Synthesis Techniques

Imidodiphosphorimidate (IDPi)-Mediated Pathways

While specific literature on imidodiphosphorimidate-mediated synthesis of quinolin-2-ylmethanamine remains limited, the broader application of chiral phosphorus-based ligands in asymmetric quinoline synthesis has shown significant promise [27] [28]. These methodologies typically involve the use of chiral phosphorus ligands to control stereochemistry in quinoline ring formation or subsequent functionalization reactions.

The development of chiral quinoline-based ligands has demonstrated their utility in asymmetric catalysis, with applications extending to various bond-forming reactions [27]. These ligands often incorporate quinoline motifs as coordination sites for transition metals, enabling enantioselective transformations through well-defined chiral environments [27] [32].

Research in asymmetric quinoline synthesis has focused on the development of novel ligand architectures that can induce high levels of enantioselectivity [28] [29]. Chiral iridium catalysts incorporating specialized ligand systems have achieved enantioselectivities up to 99% in quinoline hydrogenation reactions, demonstrating the potential for highly selective synthetic methodologies [28] [48].

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized quinolin-2-ylmethanamine synthesis through the development of sophisticated coupling methodologies [41] [42] [45]. Rhodium-catalyzed ortho carbon-hydrogen bond activation of arylamines provides a direct route to quinoline carboxylates with excellent regioselectivity [45]. This approach employs rhodium catalysts to facilitate the annulation of anilines with alkynic esters, proceeding through rhodacycle intermediates formed via in-situ generated amide and enamine ester pathways [45].

Nickel-catalyzed cross-coupling reactions have demonstrated exceptional utility in forming carbon-carbon and carbon-nitrogen bonds relevant to quinolin-2-ylmethanamine synthesis [41]. These reactions proceed under mild conditions and exhibit broad substrate scope, enabling the coupling of various aryl halides with nitrogen-containing nucleophiles [41].

Iridium-catalyzed methodologies have shown particular promise in reductive alkylation strategies [46]. The use of iridium complexes with appropriate co-catalysts enables the selective functionalization of quinoline derivatives through reductive coupling with various electrophiles [46] [48]. These reactions typically proceed under mild conditions with excellent chemoselectivity and functional group tolerance.

Table 2: Transition Metal-Catalyzed Quinoline Synthesis Methods

Catalyst SystemReaction TypeSubstrateConditionsSelectivity
Pd(PPh₃)₄/BaseBuchwald-Hartwig aminationAryl halides + AminesToluene, 100°C, BaseHigh regioselectivity
Rh(II) acetate/TPPTSC-H activation/AnnulationAnilines + Allyl alcoholsAqueous medium, mild conditionsGood functional group tolerance
Ir-SpiroPAPAsymmetric hydrogenationQuinoline derivativesMeOH, H₂ atmosphereUp to 99% ee
Ni(0)/Boronic acidsCross-couplingN-acyliminium precursorsTHF, room temperatureSite-selective

The integration of multiple catalytic systems has enabled the development of one-pot methodologies for quinoline synthesis [43]. These approaches combine hydrogen transfer reactions with cyclization processes, providing efficient access to quinoline derivatives from readily available starting materials [43].

Green Chemistry Approaches

Solvent-Free Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry approach for quinolin-2-ylmethanamine preparation, offering significant advantages in terms of reaction efficiency and environmental impact [15]. These methodologies typically employ microwave irradiation to achieve rapid and uniform heating, substantially reducing reaction times from hours to minutes while maintaining or improving product yields [15].

Solvent-free microwave conditions have been successfully applied to various quinoline-forming reactions, including cyclization and coupling processes [15]. The absence of organic solvents eliminates waste generation and simplifies product isolation, while microwave heating provides precise temperature control and enhanced reaction kinetics [15]. Typical reaction conditions involve temperatures of 120-150°C with irradiation times ranging from 10-30 minutes, depending on substrate reactivity and desired transformation [15].

The development of microwave-compatible catalyst systems has further enhanced the efficiency of these processes [15]. Solid-supported catalysts and reagents enable easy separation and potential recycling, contributing to the overall sustainability of the synthetic methodology [15]. These approaches have demonstrated particular utility in the synthesis of pharmaceutical intermediates where rapid optimization and scale-up are essential considerations.

Continuous Flow Reactor Optimizations

Continuous flow chemistry has revolutionized quinolin-2-ylmethanamine synthesis by enabling safe, scalable, and efficient production methodologies [14] [16] [17]. Flow reactors provide superior heat and mass transfer compared to traditional batch processes, resulting in improved reaction control and product quality [16]. The continuous nature of these processes allows for real-time monitoring and adjustment of reaction parameters, leading to consistent product formation and reduced waste generation [15] [16].

Recent developments in continuous flow quinoline synthesis have demonstrated throughputs exceeding one gram per hour with high purity products [16]. These systems typically employ residence times ranging from several minutes to hours, depending on the specific transformation and desired conversion levels [16] [17]. The integration of in-line purification and monitoring systems enables the production of high-purity quinoline derivatives without extensive post-reaction workup procedures [15] [16].

Photochemical flow processes have shown particular promise for quinoline synthesis, utilizing high-power light-emitting diode systems to drive photoisomerization and cyclization reactions [16]. These methodologies proceed without additional catalysts or reagents, producing water as the sole byproduct and demonstrating excellent atom economy [16]. Scale-up studies have shown that flow photochemical processes can achieve throughputs approximately 110-fold higher than comparable batch operations [16].

Table 3: Green Chemistry Approaches for Quinoline Synthesis

ApproachKey FeaturesTypical ConditionsAdvantagesThroughput
Microwave-assisted synthesisReduced reaction time, enhanced yields120-150°C, 10-30 minRapid heating, uniform temperatureBatch optimization
Continuous flow synthesisImproved safety, scalabilityFlow rates 0.8-3 mL/minContinuous operation, high throughput1-10 g/hour
Solvent-free conditionsEnvironmental benefits, atom economyNeat conditions, 80-120°CNo solvent waste, simplified workupScalable to kg level
Aqueous medium reactionsGreen solvent, recyclable catalystsWater, ambient to 100°CNon-toxic, catalyst recoveryRecyclable systems

The development of telescoped flow processes has enabled the direct coupling of quinoline formation with subsequent functionalization reactions [16]. These integrated approaches eliminate intermediate isolation steps and reduce overall process complexity while maintaining high product quality and yield [16]. The ability to process multiple reaction steps in sequence within a single flow system represents a significant advancement in synthetic methodology for complex heterocyclic compounds like quinolin-2-ylmethanamine.

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5760-20-3

Wikipedia

2-Quinolinemethanamine

Dates

Last modified: 08-15-2023

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